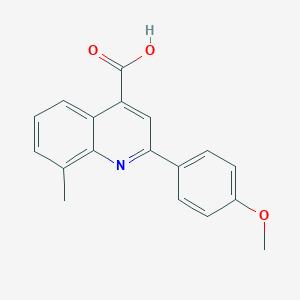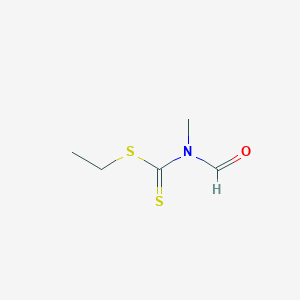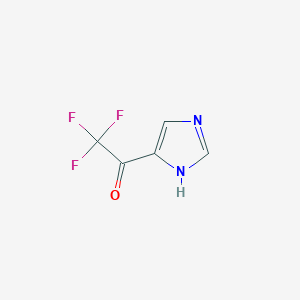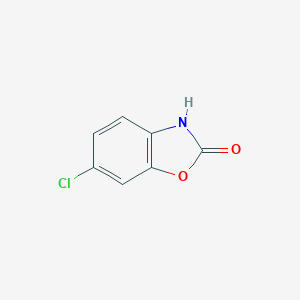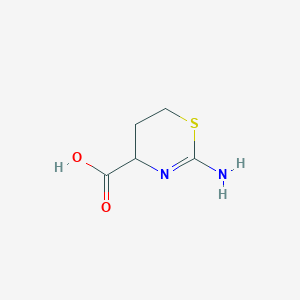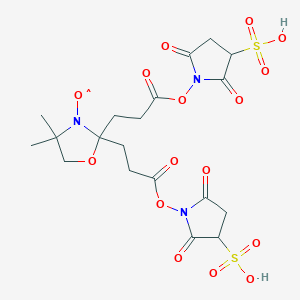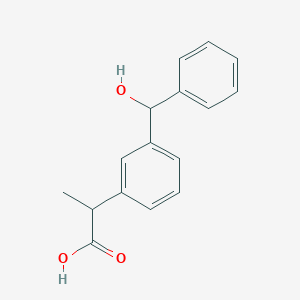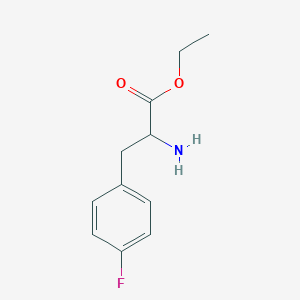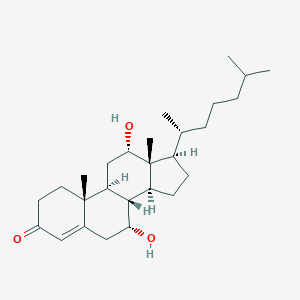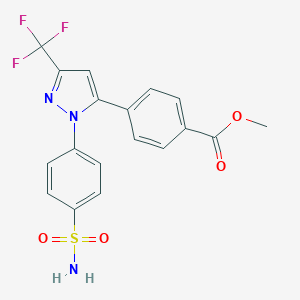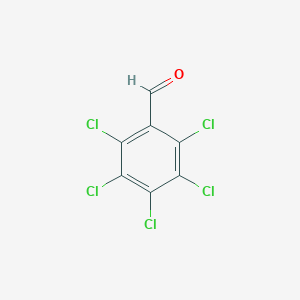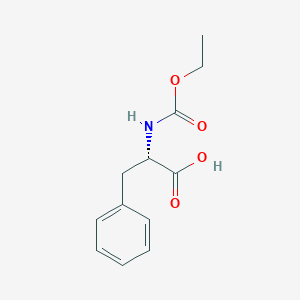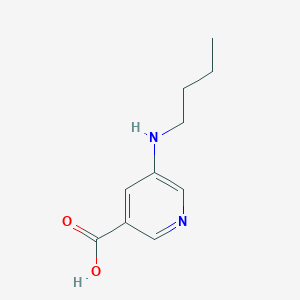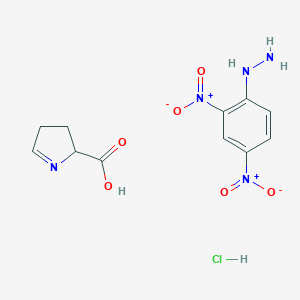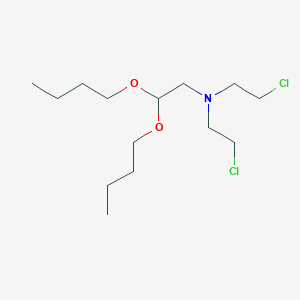
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal, commonly known as BCNU, is a chemotherapy drug that is used to treat various types of cancer. It belongs to the class of drugs called alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing them from dividing and growing. BCNU has been used to treat brain tumors, lymphomas, multiple myeloma, and other types of cancer.
Wirkmechanismus
BCNU works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between the DNA strands. These cross-links prevent the DNA from replicating and dividing, thereby inhibiting the growth and proliferation of cancer cells. BCNU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
BCNU has various biochemical and physiological effects on the body. It can cause bone marrow suppression, which leads to a decrease in the production of blood cells. This can result in anemia, thrombocytopenia, and leukopenia. BCNU can also cause gastrointestinal toxicity, such as nausea, vomiting, and diarrhea. It can also cause liver and kidney toxicity, which can lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
BCNU has several advantages and limitations for lab experiments. One advantage is that it is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation is that it is a toxic drug that can cause harm to laboratory personnel if not handled properly. It also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of BCNU. One direction is to investigate its potential use in combination with other chemotherapy drugs for the treatment of various types of cancer. Another direction is to study its mechanisms of action in more detail, with the goal of developing more effective and less toxic chemotherapy drugs. Additionally, there is a need to develop more efficient and safer methods for synthesizing BCNU, which could lead to increased availability and lower costs.
Synthesemethoden
The synthesis of BCNU involves the reaction of N,N'-bis(2-chloroethyl)urea with acetaldehyde dibutyl acetal. The reaction takes place in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The product is then purified by various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
BCNU has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of brain tumors, such as glioblastoma multiforme, which are difficult to treat with other chemotherapy drugs. BCNU has also been used in combination with other chemotherapy drugs, such as cisplatin and etoposide, to treat various types of cancer.
Eigenschaften
CAS-Nummer |
102585-23-9 |
|---|---|
Produktname |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Molekularformel |
C14H29Cl2NO2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2,2-dibutoxy-N,N-bis(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C14H29Cl2NO2/c1-3-5-11-18-14(19-12-6-4-2)13-17(9-7-15)10-8-16/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
FEQILUHXVDJSNM-UHFFFAOYSA-N |
SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Kanonische SMILES |
CCCCOC(CN(CCCl)CCCl)OCCCC |
Andere CAS-Nummern |
102585-23-9 |
Synonyme |
(Bis(2-chloroethyl)amino)acetaldehyde dibutyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



